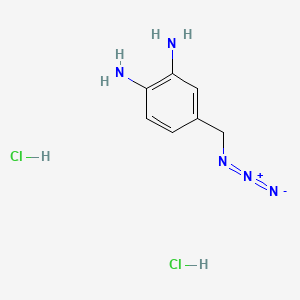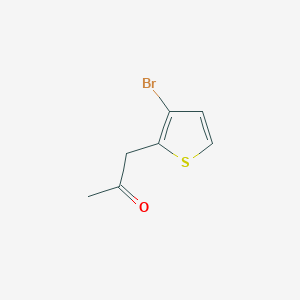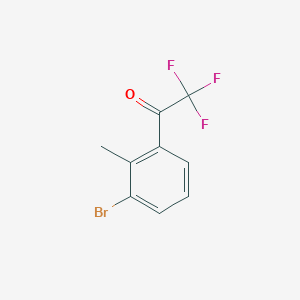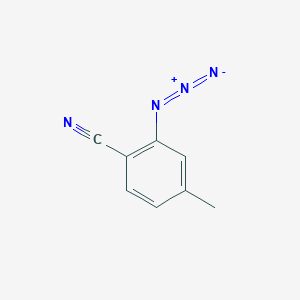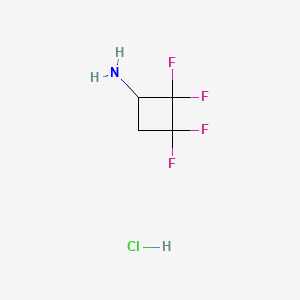
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride is a chemical compound with the molecular formula C4H6ClF4N. It is a derivative of cyclobutane, where four hydrogen atoms are replaced by fluorine atoms, and an amine group is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride typically involves the fluorination of cyclobutanone followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce hydroxylamines. Substitution reactions can result in various halogenated derivatives .
科学的研究の応用
2,2,3,3-Tetrafluorocyclobutan-1-aminehydrochloride has
特性
分子式 |
C4H6ClF4N |
|---|---|
分子量 |
179.54 g/mol |
IUPAC名 |
2,2,3,3-tetrafluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H5F4N.ClH/c5-3(6)1-2(9)4(3,7)8;/h2H,1,9H2;1H |
InChIキー |
HCTFMGVKYVESST-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C1(F)F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


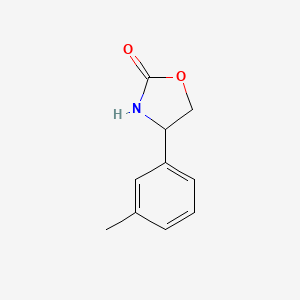
![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)

